2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole
Overview
Description
BET-BAY 002 (S enantiomer) is a specific enantiomer of BET-BAY 002, a potent inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. BET inhibitors like BET-BAY 002 (S enantiomer) have shown promise in various therapeutic areas, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BET-BAY 002 (S enantiomer) involves several steps, including the preparation of intermediates and the final enantioselective synthesis. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing BET inhibitors typically involve multi-step organic synthesis, including reactions such as nucleophilic substitution, cyclization, and enantioselective catalysis .
Industrial Production Methods
Industrial production of BET-BAY 002 (S enantiomer) would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
BET-BAY 002 (S enantiomer) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
BET-BAY 002 (S enantiomer) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.
Biology: Employed in research to understand the mechanisms of BET protein inhibition and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in targeting cancers with dysregulated BET protein activity.
Industry: Utilized in the development of new BET inhibitors and other epigenetic modulators for therapeutic applications
Mechanism of Action
BET-BAY 002 (S enantiomer) exerts its effects by binding to the bromodomains of BET proteins, preventing them from recognizing acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression. The molecular targets and pathways involved include the inhibition of MYC oncogene expression and the suppression of inflammatory gene transcription .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BET-BAY 002 (S enantiomer) include:
JQ1: Another potent BET inhibitor with a similar mechanism of action.
I-BET762: A BET inhibitor used in clinical trials for cancer treatment.
OTX015: A BET inhibitor with demonstrated efficacy in hematologic malignancies
Uniqueness
BET-BAY 002 (S enantiomer) is unique due to its specific enantiomeric form, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other BET inhibitors. This specificity can lead to improved efficacy and reduced off-target effects .
Properties
IUPAC Name |
2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O/c1-13-24-27-22-16(12-21-26-25-14(2)29-21)11-19(15-7-9-17(23)10-8-15)18-5-3-4-6-20(18)28(13)22/h3-11,16H,12H2,1-2H3/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYIAWHWIUZNSD-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=CC2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=C[C@@H]2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001105720 | |
Record name | 4H-[1,2,4]Triazolo[4,3-a][1]benzazepine, 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001105720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2070009-49-1 | |
Record name | 4H-[1,2,4]Triazolo[4,3-a][1]benzazepine, 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-, (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2070009-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-[1,2,4]Triazolo[4,3-a][1]benzazepine, 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001105720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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